REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:11])=[CH:8][C:9]=1[OH:10])=[O:3].CN(C)C=O.[H-].[Na+].[CH2:19](Cl)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C(OCC)(=O)C>[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([O:11][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[CH:8][C:9]=1[OH:10])=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC(=CC1O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
oil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction mixture was added to 700 ml
|
Type
|
WASH
|
Details
|
The organic phase was washed with 1000 ml
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
ADDITION
|
Details
|
The oily residue was treated with 100 ml
|
Type
|
FILTRATION
|
Details
|
The desired 2-hydroxy-4-benzyloxyacetophenone (36.7 grams) was recovered by filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |